5-Chloro-2,4-dimethylpyrimidine
Overview
Description
5-Chloro-2,4-dimethylpyrimidine is a heterocyclic compound that belongs to the pyrimidine family. It is a colorless to yellow liquid that is insoluble in water but soluble in organic solvents like ethanol and ether. This compound is widely used in scientific research due to its unique chemical properties and potential applications in various fields.
Scientific Research Applications
Application 1: Synthesis of 2-Aminopyrimidine Derivatives
- Summary of Application : 5-Chloro-2,4-dimethylpyrimidine is used in the synthesis of 2-aminopyrimidine derivatives, which are evaluated as β-glucuronidase inhibitors . This is an active area of research due to the observation that increased activity of this enzyme is associated with many pathological conditions, such as colon cancer, renal diseases, and infections of the urinary tract .
- Methods of Application : The 2-aminopyrimidine derivatives were synthesized by fusion of 2-amino-4,6-dichloropyrimidine with a variety of amines in the presence of triethylamine without using any solvent and catalyst .
- Results or Outcomes : Among the synthesized compounds, compound 24 showed an activity much superior to standard D-saccharic acid 1,4-lactone . This study has identified a potent β-glucuronidase inhibitor that deserves to be further studied for the development of pharmaceutical products .
Application 2: Anti-inflammatory Activities
- Summary of Application : Pyrimidines, including 5-Chloro-2,4-dimethylpyrimidine, display a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory .
- Methods of Application : The specific methods of application for 5-Chloro-2,4-dimethylpyrimidine in this context are not detailed in the source .
- Results or Outcomes : Literature studies reveal that a large number of pyrimidines exhibit potent anti-inflammatory effects . Detailed SAR analysis and prospects together provide clues for the synthesis of novel pyrimidine analogs possessing enhanced anti-inflammatory activities with minimum toxicity .
Application 3: Quantitative Structure-Retention Relationship (QSRR) Study
- Summary of Application : 4-Amino-5-chloro-2,6-dimethylpyrimidine is used as a nucleobase standard in the systematic QSRR study on pyrimidines .
- Methods of Application : The specific methods of application for 5-Chloro-2,4-dimethylpyrimidine in this context are not detailed in the source .
- Results or Outcomes : The specific results or outcomes for 5-Chloro-2,4-dimethylpyrimidine in this context are not detailed in the source .
Application 4: Synthesis of Pharmacologically Active Decorated Six-Membered Diazines
- Summary of Application : 5-Chloro-2,4-dimethylpyrimidine is used in the synthesis of diazine alkaloids, which are two-nitrogen containing compounds found in nature (DNA, RNA, flavors, and fragrances). These compounds have a wide range of pharmacological applications .
- Methods of Application : The specific methods of application for 5-Chloro-2,4-dimethylpyrimidine in this context are not detailed in the source .
- Results or Outcomes : Diazines are reported to exhibit a wide range of activities including antimetabolite, anticancer, antibacterial, antiallergic, tyrosine kinase, antimicrobial, calcium channel antagonistic, anti-inflammatory, analgesic, antihypertensive, antileishmanial, antituberculostatic, anticonvulsant, diuretic and potassium-sparing, to antiaggressive activities .
Application 5: Antimicrobial Activity of 6,6′-Diamino-1,1′,3,3′-tetramethyl-5,5′-(4-chlorobenzylidene)bis[pyrimidine-2,4(1H,3H)-dione]
- Summary of Application : 5-Chloro-2,4-dimethylpyrimidine is used in the synthesis of a novel pyrimidine molecule, which has been investigated for its antimicrobial activity .
- Methods of Application : Computational techniques such as the density functional theory, ADMET evaluation, and molecular docking were applied to elucidate the chemical nature, drug likeness and antibacterial function of the molecule .
- Results or Outcomes : The investigated molecule demonstrated a high affinity for binding within the active sites of antibacterial and antimalarial proteins. The high affinity of the antibacterial protein was proved by its low binding energy (−7.97 kcal/mol) and a low inhibition constant value (1.43 µM) .
Application 6: Synthesis of 2-Anilinopyrimidines
- Summary of Application : 5-Chloro-2,4-dimethylpyrimidine is used in the synthesis of 2-anilinopyrimidines, which are obtained by aromatic nucleophilic substitution with differently substituted anilines under microwave conditions .
- Methods of Application : The specific methods of application for 5-Chloro-2,4-dimethylpyrimidine in this context are not detailed in the source .
- Results or Outcomes : The substituents had a significant impact on the course and efficiency of the reaction .
Application 7: Synthesis of Pharmacologically Active Decorated Six-Membered Diazines
- Summary of Application : 5-Chloro-2,4-dimethylpyrimidine is used in the synthesis of diazine alkaloids, which are two-nitrogen containing compounds found in nature (DNA, RNA, flavors, and fragrances). These compounds have a wide range of pharmacological applications .
- Methods of Application : The specific methods of application for 5-Chloro-2,4-dimethylpyrimidine in this context are not detailed in the source .
- Results or Outcomes : Diazines are reported to exhibit a wide range of activities including antimetabolite, anticancer, antibacterial, antiallergic, tyrosine kinase, antimicrobial, calcium channel antagonistic, anti-inflammatory, analgesic, antihypertensive, antileishmanial, antituberculostatic, anticonvulsant, diuretic and potassium-sparing, to antiaggressive activities .
Application 8: Antimicrobial Activity of 6,6′-Diamino-1,1′,3,3′-tetramethyl-5,5′-(4-chlorobenzylidene)bis[pyrimidine-2,4(1H,3H)-dione]
- Summary of Application : 5-Chloro-2,4-dimethylpyrimidine is used in the synthesis of a novel pyrimidine molecule, which has been investigated for its antimicrobial activity .
- Methods of Application : Computational techniques such as the density functional theory, ADMET evaluation, and molecular docking were applied to elucidate the chemical nature, drug likeness and antibacterial function of the molecule .
- Results or Outcomes : The investigated molecule demonstrated a high affinity for binding within the active sites of antibacterial and antimalarial proteins. The high affinity of the antibacterial protein was proved by its low binding energy (−7.97 kcal/mol) and a low inhibition constant value (1.43 µM) .
Application 9: Synthesis of 2-Anilinopyrimidines
- Summary of Application : 5-Chloro-2,4-dimethylpyrimidine is used in the synthesis of 2-anilinopyrimidines, which are obtained by aromatic nucleophilic substitution with differently substituted anilines under microwave conditions .
- Methods of Application : The specific methods of application for 5-Chloro-2,4-dimethylpyrimidine in this context are not detailed in the source .
- Results or Outcomes : The substituents had a significant impact on the course and efficiency of the reaction .
properties
IUPAC Name |
5-chloro-2,4-dimethylpyrimidine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7ClN2/c1-4-6(7)3-8-5(2)9-4/h3H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DEMUHPYWGGVSJY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NC=C1Cl)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7ClN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30503973 | |
Record name | 5-Chloro-2,4-dimethylpyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30503973 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
142.58 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Chloro-2,4-dimethylpyrimidine | |
CAS RN |
75712-73-1 | |
Record name | 5-Chloro-2,4-dimethylpyrimidine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=75712-73-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-Chloro-2,4-dimethylpyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30503973 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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